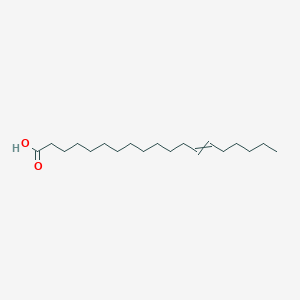
Nonadec-13-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadec-13-enoic acid: is a long-chain monounsaturated fatty acid with a carbon chain length of 19 atoms and a double bond at the 13th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Nonadec-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where a suitable precursor with a double bond is subjected to metathesis catalysts to form the desired product. Another method involves the elongation of shorter-chain fatty acids through a series of reactions, including oxidation and reduction steps .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction and purification of this compound from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: : Nonadec-13-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxoacids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the saturated fatty acid, nonadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, where reagents like bromine or chlorine are used to form halogenated derivatives.
Major Products: : The major products formed from these reactions include oxoacids, ketones, saturated fatty acids, and halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: : Nonadec-13-enoic acid is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block in the production of polymers, surfactants, and lubricants .
Biology: : In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on metabolic pathways and signaling mechanisms .
Medicine: : this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being explored for its role in the treatment of conditions like cardiovascular diseases and metabolic disorders .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics, personal care products, and bio-based lubricants. Its unique properties make it suitable for use in environmentally friendly and sustainable products .
Mécanisme D'action
Nonadec-13-enoic acid exerts its effects through various molecular targets and pathways. It can interact with cell membrane phospholipids, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress by interacting with specific receptors and enzymes . The compound’s ability to donate electrons and neutralize free radicals contributes to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Nonadec-13-enoic acid is similar to other long-chain monounsaturated fatty acids, such as oleic acid (octadec-9-enoic acid) and eicosenoic acid (eicos-11-enoic acid) .
Uniqueness: : What sets this compound apart is its specific chain length and the position of the double bond. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
104061-37-2 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
nonadec-13-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7H,2-5,8-18H2,1H3,(H,20,21) |
Clé InChI |
FQWSRDQVIFNBQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
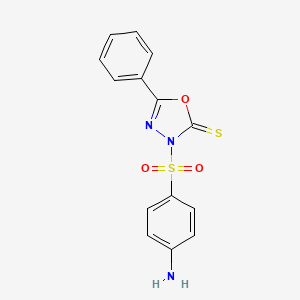
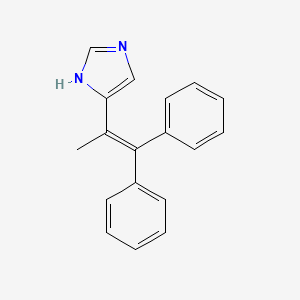
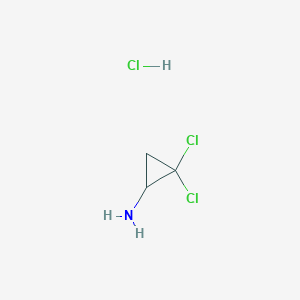
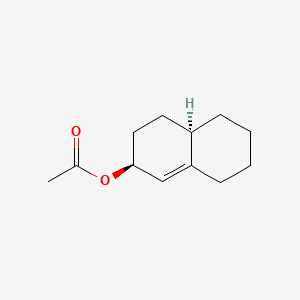
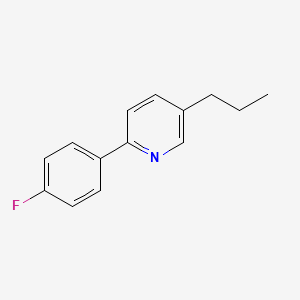

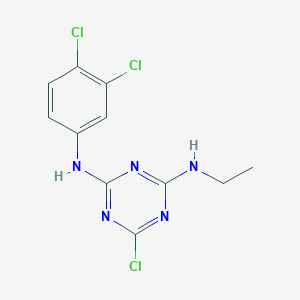


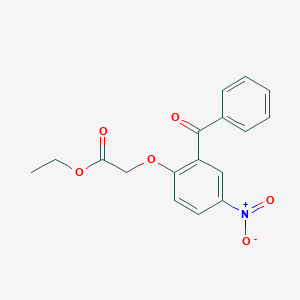
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
